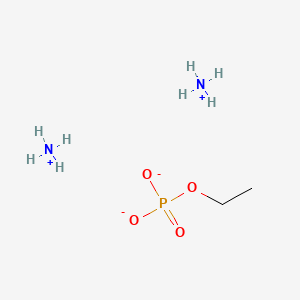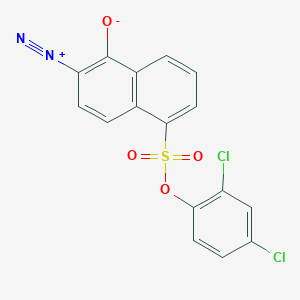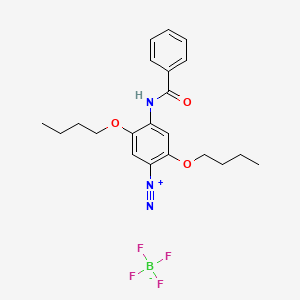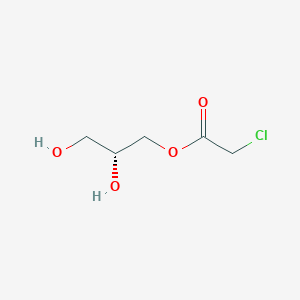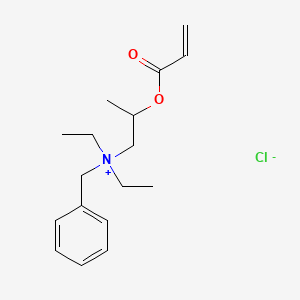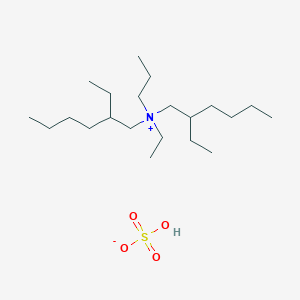
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate is a quaternary ammonium compound with the molecular formula C21H47NO4S . It is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethylbis(2-ethylhexyl)methylammonium sulphate typically involves the quaternization of a tertiary amine with an alkylating agent in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mecanismo De Acción
The mechanism of action of ethyl ethylbis(2-ethylhexyl)methylammonium sulphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride: Commonly used in industrial and laboratory settings.
Uniqueness
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications .
Propiedades
Número CAS |
94277-40-4 |
|---|---|
Fórmula molecular |
C21H47NO4S |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
ethyl-bis(2-ethylhexyl)-propylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H46N.H2O4S/c1-7-13-15-20(10-4)18-22(12-6,17-9-3)19-21(11-5)16-14-8-2;1-5(2,3)4/h20-21H,7-19H2,1-6H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
IYVCIDHZDMRDBV-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C[N+](CC)(CCC)CC(CC)CCCC.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


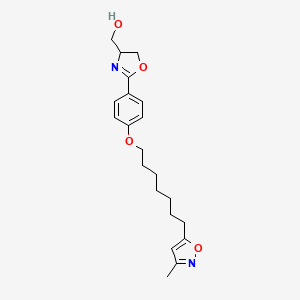


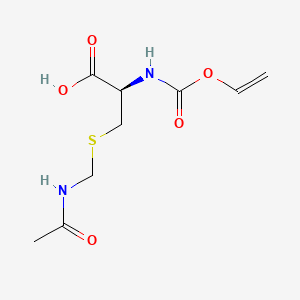

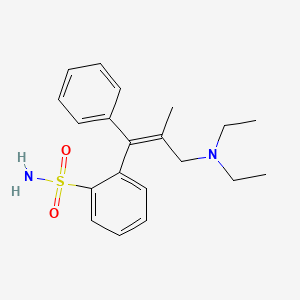
![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)


